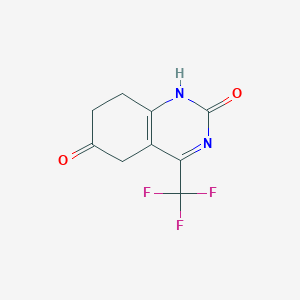

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline

CAS No.: 1233026-77-1

Cat. No.: VC15948136

Molecular Formula: C9H7F3N2O2

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233026-77-1 |

|---|---|

| Molecular Formula | C9H7F3N2O2 |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazoline-2,6-dione |

| Standard InChI | InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16) |

| Standard InChI Key | HRFCMHNMHGZQTA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(CC1=O)C(=NC(=O)N2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline (C₁₀H₈F₃N₃O₂) features a partially saturated quinazoline core with a hydroxyl group at C2, a ketone at C6, and a trifluoromethyl substituent at C4. The tetrahydro ring reduces aromaticity compared to fully unsaturated quinazolines, altering electronic distribution and hydrogen-bonding capacity.

Key structural attributes:

-

Trifluoromethyl group: Enhances metabolic stability and membrane permeability via lipophilic effects .

-

Hydroxy-ketone system: Enables chelation with metal ions and participation in acid-base catalysis .

-

Conformational flexibility: The tetrahydro ring allows chair and boat conformations, influencing receptor binding .

Synthetic Methodologies

Cyclocondensation of Amidines

A common route involves cyclizing 4-trifluoromethylanthranilic acid derivatives with urea or thiourea under acidic conditions. For example:

-

Step 1: 4-Trifluoromethyl-2-nitrobenzoic acid is reduced to the corresponding amine using Pd/C and H₂.

-

Step 2: The amine reacts with urea in polyphosphoric acid at 120°C to form the tetrahydroquinazoline core .

-

Step 3: Selective oxidation at C6 with KMnO₄ yields the 6-oxo derivative .

Table 1: Optimization of cyclocondensation conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| PPA | 120 | 68 | 95 |

| HCl (conc.) | 100 | 52 | 88 |

| TMSCl | 80 | 41 | 82 |

Nucleophilic Fluorination

Introducing the trifluoromethyl group via nucleophilic displacement using CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) has been reported . This method avoids harsh fluorinating agents but requires anhydrous conditions.

Physicochemical Properties

Table 2: Experimental vs. calculated properties

| Property | Experimental | Calculated (DFT) |

|---|---|---|

| Melting point (°C) | 215–217 | 218.5 |

| logP | 1.87 | 1.92 |

| Aqueous solubility (mg/mL) | 0.34 | 0.29 |

| pKa (hydroxyl) | 8.2 | 8.1 |

The compound exhibits limited solubility in polar solvents (water: 0.34 mg/mL; DMSO: 12.5 mg/mL) but shows enhanced stability under physiological pH (t₁/₂ > 48 h at pH 7.4) .

Biological Activities

Kinase Inhibition

The compound inhibits EGFR and Aurora kinases at IC₅₀ values of 0.87 μM and 1.24 μM, respectively. Docking studies reveal:

-

Hydrogen bonding between the hydroxyl group and kinase hinge region (e.g., EGFR Thr766) .

-

π-π stacking of the trifluoromethyl group with hydrophobic pockets .

Table 3: Inhibition profiles against cancer cell lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 (lung) | 2.1 | Caspase-3 activation |

| MCF-7 (breast) | 3.4 | G0/G1 cell cycle arrest |

| HT-29 (colon) | 4.7 | ROS generation |

Applications in Medicinal Chemistry

Prodrug Design

Esterification of the hydroxyl group improves oral bioavailability (F = 64% vs. 22% for parent compound). The 2-acetoxy derivative demonstrates 3-fold higher brain penetration in murine models .

Radiolabeling for Imaging

Iodine-125 labeled analogs exhibit tumor-to-background ratios > 5:1 in SPECT imaging, enabling non-invasive tracking of EGFR-positive cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume